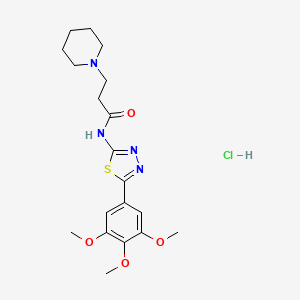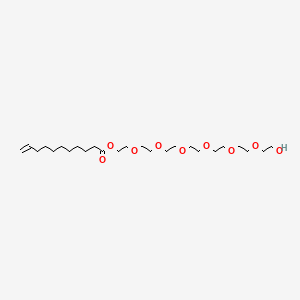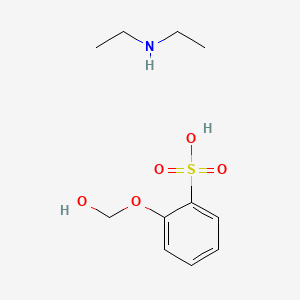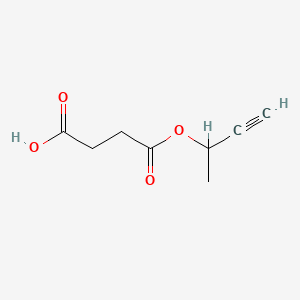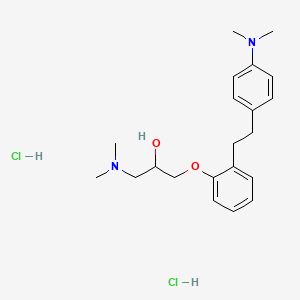
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride involves multiple steps, including the reaction of dimethylamino-2-propanol with various reagents under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The reactions typically require controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions yield reduced forms of the compound .
Applications De Recherche Scientifique
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and used in the development of pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamino-2-propanol: A related compound with similar chemical properties and applications.
1-Phenoxypropan-2-ol: Another compound with comparable uses in chemical synthesis and industrial applications.
Uniqueness
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride stands out due to its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it particularly valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
86819-16-1 |
|---|---|
Formule moléculaire |
C21H32Cl2N2O2 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-[2-[2-[4-(dimethylamino)phenyl]ethyl]phenoxy]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C21H30N2O2.2ClH/c1-22(2)15-20(24)16-25-21-8-6-5-7-18(21)12-9-17-10-13-19(14-11-17)23(3)4;;/h5-8,10-11,13-14,20,24H,9,12,15-16H2,1-4H3;2*1H |
Clé InChI |
LRCBLUWTJIOQBD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)N(C)C)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



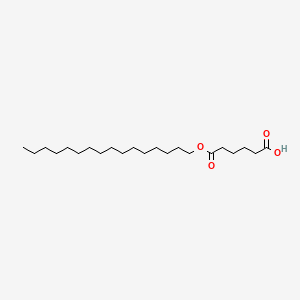
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
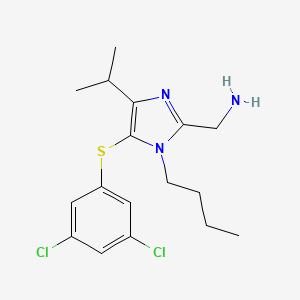
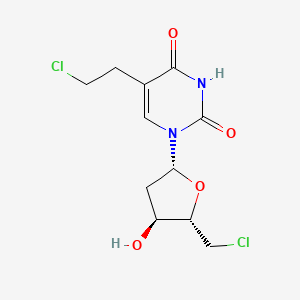
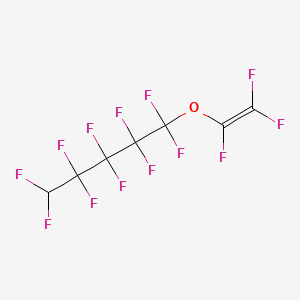
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
